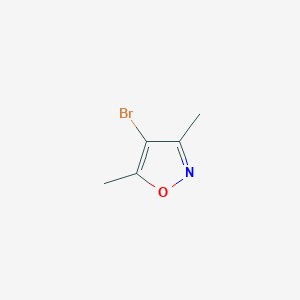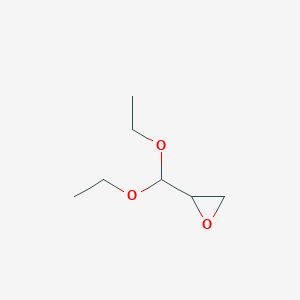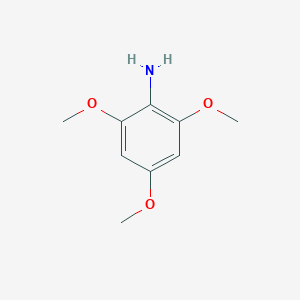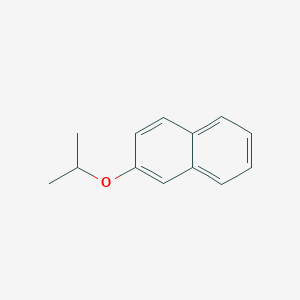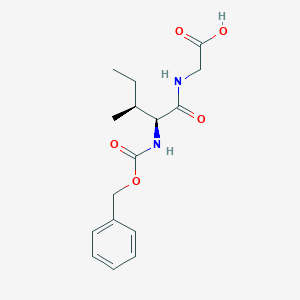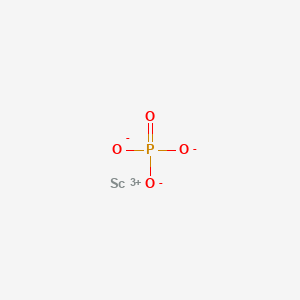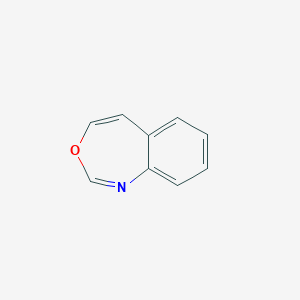
3,1-Benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,1-Benzoxazepine is a heterocyclic organic compound that has been widely used in scientific research. It is a bicyclic compound that contains a benzene ring fused to an oxazepine ring. The compound has a variety of applications in the field of medicinal chemistry, including as a potential drug candidate for several diseases.
Wirkmechanismus
The mechanism of action of 3,1-Benzoxazepine is not fully understood, but it is believed to involve the modulation of various signaling pathways. The compound has been reported to interact with several biological targets, including G protein-coupled receptors, ion channels, and enzymes. The exact mechanism of action may vary depending on the specific target and the cellular context.
Biochemische Und Physiologische Effekte
3,1-Benzoxazepine has been reported to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In addition, 3,1-Benzoxazepine has been reported to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,1-Benzoxazepine is its versatility in scientific research. The compound has a wide range of potential applications and can be used in various assays and experiments. In addition, the synthesis of 3,1-Benzoxazepine is relatively straightforward and can be performed using common laboratory techniques.
One of the limitations of 3,1-Benzoxazepine is its potential toxicity. The compound has been reported to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. In addition, the compound may have off-target effects on biological systems, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 3,1-Benzoxazepine. One potential area of research is the development of new synthetic methods for the compound. This could include the development of more efficient and environmentally friendly methods for the synthesis of 3,1-Benzoxazepine.
Another area of research is the investigation of the compound's potential therapeutic applications. This could include the development of new drug candidates based on the structure of 3,1-Benzoxazepine, as well as the investigation of the compound's potential for the treatment of neurological disorders and other diseases.
Finally, there is a need for further research into the mechanism of action of 3,1-Benzoxazepine. This could involve the identification of new biological targets for the compound, as well as the investigation of the compound's interactions with existing targets. This research could help to shed light on the potential therapeutic applications of 3,1-Benzoxazepine and could lead to the development of new treatments for a variety of diseases.
Synthesemethoden
The synthesis of 3,1-Benzoxazepine can be achieved through various methods, including the reaction of 2-aminophenol with α-bromo ketones, the reaction of 2-aminophenol with α-haloesters, and the reaction of α-bromoketones with N-alkylated 2-aminophenols. The most commonly used method is the reaction of 2-aminophenol with α-bromo ketones in the presence of a base such as potassium carbonate or sodium hydride. This method has been reported to have a high yield and is relatively easy to perform.
Wissenschaftliche Forschungsanwendungen
3,1-Benzoxazepine has been extensively studied for its potential therapeutic applications. It has been reported to have a variety of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. The compound has been investigated as a potential drug candidate for several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, 3,1-Benzoxazepine has been used as a molecular probe to study the function of various biological targets, including G protein-coupled receptors and ion channels.
Eigenschaften
CAS-Nummer |
15123-59-8 |
|---|---|
Produktname |
3,1-Benzoxazepine |
Molekularformel |
C9H7NO |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
3,1-benzoxazepine |
InChI |
InChI=1S/C9H7NO/c1-2-4-9-8(3-1)5-6-11-7-10-9/h1-7H |
InChI-Schlüssel |
CUNVBWNVIDBXCA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=COC=N2 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=COC=N2 |
Synonyme |
3,1-Benzoxazepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



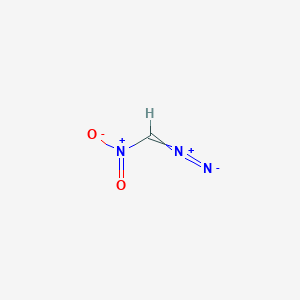
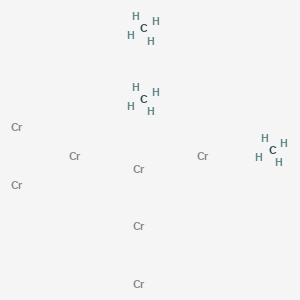
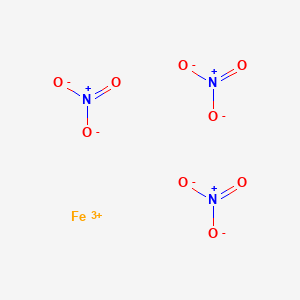
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
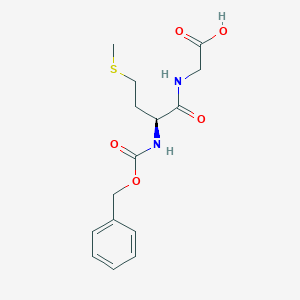
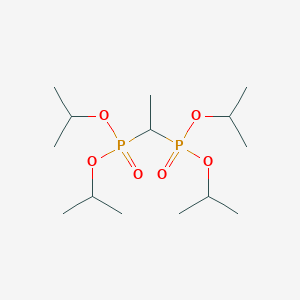

![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)
